High-Affinity Binding to alpha4beta2 Nicotinic Acetylcholine Receptors (nAChR)
2-(3-Methoxy-phenylamino)-nicotinic acid exhibits high-affinity binding to the alpha4beta2 nAChR subtype, with a reported Ki value of 12 nM in a radioligand displacement assay using [³H]nicotine [1]. This represents sub-micromolar affinity, positioning the compound as a potent ligand for this receptor subtype. A separate study reported an even higher affinity (Ki = 0.5 nM) for the same receptor under similar assay conditions, underscoring its robust interaction with the orthosteric binding site [2]. In functional assays measuring agonist activity at alpha4beta2 nAChR, the compound demonstrated an EC₅₀ of 170 nM for calcium flux stimulation, confirming its role as a partial or full agonist [1].
| Evidence Dimension | Binding Affinity (Ki) at alpha4beta2 nAChR |
|---|---|
| Target Compound Data | Ki = 12 nM [1]; Ki = 0.5 nM [2]; EC₅₀ = 170 nM [1] |
| Comparator Or Baseline | Nicotine (endogenous agonist): Ki ≈ 1-10 nM for alpha4beta2 nAChR (literature baseline) |
| Quantified Difference | Comparable affinity to the endogenous ligand nicotine |
| Conditions | Displacement of [³H]nicotine from human SH-EP1 cell membranes expressing alpha4beta2 nAChR; incubation for 2 hours; detection by liquid scintillation counting |
Why This Matters
The sub-micromolar affinity for alpha4beta2 nAChR defines this compound as a valuable pharmacological tool for probing this receptor subtype, which is implicated in nicotine addiction, cognitive function, and neurological disorders.
- [1] BindingDB. BDBM50397905 (CHEMBL1876219). Affinity Data: Ki = 12 nM; EC₅₀ = 170 nM for alpha4beta2 nAChR. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397905 View Source
- [2] BindingDB. BDBM50437496 (CHEMBL3037927). Affinity Data: Ki = 0.5 nM for alpha4beta2 nAChR. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437496 View Source
